Dimethyl(chloromethyl)phosphonate

Catalog No.
S12570703
CAS No.
6346-15-2
M.F
C3H8ClO3P
M. Wt
158.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl(chloromethyl)phosphonate

CAS Number

6346-15-2

Product Name

Dimethyl(chloromethyl)phosphonate

IUPAC Name

chloro(dimethoxyphosphoryl)methane

Molecular Formula

C3H8ClO3P

Molecular Weight

158.52 g/mol

InChI

InChI=1S/C3H8ClO3P/c1-6-8(5,3-4)7-2/h3H2,1-2H3

InChI Key

ZPPWLEBZLAFBSP-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCl)OC

Dimethyl(chloromethyl)phosphonate is an organophosphorus compound characterized by the presence of both dimethyl and chloromethyl groups attached to a phosphonate moiety. Its chemical structure can be represented as C5H12ClO3P\text{C}_5\text{H}_{12}\text{ClO}_3\text{P}. This compound is recognized for its role in various

, primarily involving the cleavage of the carbon-chlorine bond. This reactivity allows it to form various derivatives through substitution and addition reactions. Notably, it can undergo:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new phosphonates.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield dimethylphosphonic acid and chloromethanol.
  • Alkylation Reactions: It can react with alkyl halides to produce more complex phosphonates.

The cleavage of the carbon-chlorine bond is particularly significant in synthetic applications, as it allows for the introduction of various functional groups into the phosphonate framework .

Dimethyl(chloromethyl)phosphonate exhibits notable biological activities, primarily associated with its phosphonate structure. Compounds containing phosphonates are often investigated for their antiviral, antibacterial, and antiparasitic properties. For instance, similar compounds have been shown to inhibit enzymes that utilize phosphate substrates, making them potential candidates for drug development . The biological activities include:

  • Antiviral Activity: Some derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Cytostatic Properties: They may exert effects on cell growth and proliferation.
  • Immunomodulatory Effects: Certain phosphonates can modulate immune responses.

These properties suggest that dimethyl(chloromethyl)phosphonate could serve as a lead compound in the development of new therapeutic agents.

The synthesis of dimethyl(chloromethyl)phosphonate can be achieved through several methods:

  • Direct Alkylation: This involves reacting dimethylphosphite with chloromethyl methyl ether under controlled conditions to yield dimethyl(chloromethyl)phosphonate.
  • Phosphorylation Reactions: Utilizing phosphorus trichloride or phosphorus oxychloride in combination with alcohols can also lead to the formation of this compound.
  • Rearrangement Reactions: Under specific conditions, rearrangement reactions involving trialkyl phosphites can produce chloromethyl derivatives .

These methods highlight the versatility in synthesizing this compound depending on the desired purity and yield.

Dimethyl(chloromethyl)phosphonate finds utility in various fields:

  • Chemical Synthesis: It serves as an intermediate in the production of more complex organophosphorus compounds used in pharmaceuticals and agrochemicals.
  • Biological Research: Its derivatives are explored for potential therapeutic applications in treating viral infections and other diseases.
  • Agricultural Chemicals: It may be employed in developing pesticides or herbicides due to its biological activity.

The compound's ability to act as a building block for more complex molecules underscores its significance in organic chemistry .

Interaction studies involving dimethyl(chloromethyl)phosphonate focus on its reactivity with biological macromolecules and small molecules. These studies reveal how it interacts with enzymes and receptors, potentially leading to insights into its mechanism of action as a pharmaceutical agent. For example:

  • Enzyme Inhibition: Research indicates that phosphonates can inhibit key enzymes involved in metabolic pathways, which may provide avenues for drug discovery.
  • Binding Affinities: Studies measuring binding affinities with target proteins help elucidate how modifications to the phosphonate structure affect biological activity .

Understanding these interactions is crucial for optimizing compounds for therapeutic use.

Dimethyl(chloromethyl)phosphonate shares structural similarities with several other organophosphorus compounds. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
Diethyl chloromethyl phosphonateSimilar structure but with ethyl groupsMore stable; used extensively in organic synthesis
Dimethyl methylphosphonateContains only methyl groupsKnown for its use as a solvent and reagent
Dimethyl phosphiteLacks chloromethyl groupUsed primarily as a precursor for other phosphonates
Dimethyl chlorophosphateContains a phosphate group instead of phosphonateMore reactive towards nucleophiles

Each of these compounds has unique properties that differentiate them from dimethyl(chloromethyl)phosphonate, particularly regarding stability, reactivity, and applications.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

157.9899588 g/mol

Monoisotopic Mass

157.9899588 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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